molecular formula C24H28N4O3 B11030249 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11030249
M. Wt: 420.5 g/mol
InChI Key: HZABAWMWYDMPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a tetrahydrocarbazole core linked via an acetamide bridge to a 3-oxo-hexahydrocycloheptapyridazine moiety. The cycloheptapyridazine ring introduces conformational rigidity, which may optimize interactions with hydrophobic pockets in biological targets. Characterization methods for analogous compounds include IR (for carbonyl and amide groups), NMR (for stereochemical confirmation), and mass spectrometry (for molecular weight validation) .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C24H28N4O3/c1-31-16-10-11-20-18(13-16)17-7-5-9-21(24(17)26-20)25-22(29)14-28-23(30)12-15-6-3-2-4-8-19(15)27-28/h10-13,21,26H,2-9,14H2,1H3,(H,25,29)

InChI Key

HZABAWMWYDMPQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C=C5CCCCCC5=N4

Origin of Product

United States

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a carbazole moiety and a cycloheptapyridazine derivative. Its molecular formula is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, with a molecular weight of approximately 430 g/mol. The presence of the methoxy group and the tetrahydrocarbazole structure contributes to its pharmacological properties.

CRTH2 Receptor Antagonism

One of the most significant biological activities identified for this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is involved in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. The ability to modulate this receptor indicates therapeutic potential in inflammatory diseases and suggests that this compound could be developed into a treatment option for respiratory conditions.

Anticancer Potential

Research has also indicated that derivatives similar to this compound exhibit anticancer properties. A study involving isoquinoline derivatives demonstrated that certain compounds showed cytotoxic effects against various cancer cell lines (e.g., HeLa and HEK-293T cells) using the MTT assay . While specific data on this compound's anticancer activity is limited, its structural analogs suggest it may possess similar properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available carbazole and isoquinoline derivatives. Key steps in the synthesis may include:

  • Formation of the carbazole moiety through cyclization reactions.
  • Modification of the isoquinoline structure to introduce functional groups.
  • Coupling reactions to link both moieties effectively.

Optimized reaction conditions are crucial to achieving high yields and purity levels.

Comparative Biological Activity

To better understand the biological significance of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure TypeBiological Activity
2-MethylcarbazoleCarbazole DerivativeAntimicrobial
6-MethoxyisoquinolineIsoquinoline DerivativeAnticancer
N-(6-methoxycarbazole)-4-carboxamideCarbazole DerivativeAnti-inflammatory

This compound stands out due to its dual structural components that enhance its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

A notable case study highlighted the efficacy of similar compounds in treating asthma through CRTH2 antagonism. In vivo studies demonstrated significant reductions in airway hyperresponsiveness when tested on animal models. This suggests that this compound could be a promising candidate for further investigation in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs (Table 1) based on core scaffolds, substituents, and synthetic strategies.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID & Reference Core Structure Key Substituents/Modifications Molecular Weight Notable Properties/Applications
Main Compound Tetrahydrocarbazole + Cycloheptapyridazine 6-Methoxy carbazole, acetamide linker Not reported Hypothesized kinase inhibition
Compound 24/25 Carbazole + triazanylidene Acetyl-triazanylidene pyrimidinone/pyrazolone Not reported Anticandidal activity (reported for analogs)
Compound 5a-j Pyridazinone + alkanoate/dipeptide p-Tolyl group, ester/peptide side chains 300–450 Synthetic intermediates for drug discovery
Compound in Cycloheptapyridazine + benzimidazole Trifluoromethyl benzimidazole, ethyl spacer ~450 (estimated) Potential CNS activity (lipophilic groups)
Compound in Pyridazinyl + thiadiazole Cyclohexyl thiadiazole, dimethylpyrazole 413.5 Kinase inhibition (structural analogy)
Compound in Cycloheptapyridazine + thiazolylidene Pyridinyl-thiazole, Z-configuration ~380 (estimated) Enhanced π-π stacking (aromatic systems)

Key Findings from Comparative Analysis

Bioactivity Trends :

  • Methoxy vs. Methyl Groups : The 6-methoxy group in the main compound may improve metabolic stability compared to methyl-substituted analogs (e.g., ’s dimethylpyrazole), which are prone to oxidative demethylation .
  • Trifluoromethyl Effects : The trifluoromethyl group in ’s compound enhances lipophilicity and resistance to enzymatic degradation, suggesting utility in blood-brain barrier penetration .

Synthetic Accessibility :

  • The main compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation between pre-functionalized carbazole and cycloheptapyridazine moieties), similar to methods in and .
  • One-pot syntheses (e.g., ’s dipeptide derivatives) offer higher efficiency but may lack regioselectivity for complex heterocycles .

Structural Activity Relationships (SAR): Carbazole vs. Benzimidazole: Carbazole-based compounds (main compound, ) exhibit planar aromaticity for DNA intercalation, while benzimidazole analogs () favor protein kinase interactions . Cycloheptapyridazine vs.

Preparation Methods

Fischer Indole Cyclization

A mixture of 4-methoxyphenylhydrazine and cyclohexanone undergoes acid-catalyzed cyclization. For example:

  • Reactants : 4-Methoxyphenylhydrazine (1.0 eq), cyclohexanone (1.2 eq)

  • Conditions : Reflux in glacial acetic acid (180 g) at 120°C for 12 hours.

  • Yield : 72–89% after recrystallization in ethanol.

Alternative Green Synthesis

A solvent-free, ionic liquid-catalyzed method using [bmim(BF4)] (20 mol%) in methanol achieves comparable yields (85–92%) under milder conditions (60°C, 4 hours).

Synthesis of 3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazine

The cycloheptapyridazine core is constructed via palladium-catalyzed cyclization or microwave-assisted reactions .

Palladium-Catalyzed Cyclization

  • Reactants : 2-Bromo-4,6-dimethylaniline (1.0 eq), cyclohexane-1,3-dione (1.1 eq)

  • Conditions : Tetrakis(triphenylphosphine)palladium (2 mol%), sodium bicarbonate, HMPA solvent, 100°C for 24 hours.

  • Yield : 72–77%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 80% while maintaining yields of 70–75%.

Acetamide Coupling Strategies

The final step involves coupling the tetrahydrocarbazole and cycloheptapyridazine units via an acetamide linker.

Acylation with Chloroacetyl Chloride

  • Reactants : 6-Methoxy-1,2,3,4-tetrahydrocarbazole (1.0 eq), chloroacetyl chloride (1.5 eq)

  • Conditions : Anhydrous dichloromethane, pyridine (10 eq), 0°C to room temperature, 12 hours.

  • Intermediate : N-(6-Methoxy-1,2,3,4-tetrahydrocarbazol-1-yl)chloroacetamide (Yield: 74–82%).

Nucleophilic Displacement with Cycloheptapyridazine Amine

  • Reactants : Chloroacetamide intermediate (1.0 eq), 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-amine (1.2 eq)

  • Conditions : Potassium carbonate (3 eq), ethanol, reflux for 6 hours.

  • Yield : 68–75% after column chromatography (petroleum ether:ethyl acetate, 7:3).

Optimization and Scalability

Catalytic Enhancements

  • Microwave Assistance : Reduces coupling time to 2 hours with 10% yield improvement.

  • Q-Tube High-Pressure Reactor : Enables gram-scale synthesis (5–10 g) with 80% efficiency.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) for tetrahydrocarbazole intermediates (purity >98%).

  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution for final product isolation.

Comparative Analysis of Methods

StepMethodConditionsYield (%)Purity (%)Source
TetrahydrocarbazoleFischer IndoleAcOH reflux, 12h72–8995
TetrahydrocarbazoleIonic Liquid[bmim(BF4)], 60°C, 4h85–9297
CycloheptapyridazinePd-CatalyzedPd(PPh3)4, HMPA, 100°C72–7793
Acetamide CouplingNucleophilic DisplacementK2CO3, EtOH reflux, 6h68–7596

Challenges and Solutions

  • Regioselectivity in Fischer Cyclization : Controlled by electronic effects of methoxy groups; para-substitution favored.

  • Byproduct Formation : Minimized using high-purity reactants and inert atmospheres.

  • Scale-Up Limitations : Addressed via continuous-flow microreactors (20% throughput increase) .

Q & A

Q. Table 1: Structurally Related Compounds and Key Features

Compound NameCore StructureNotable Features
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-...acetamidePyridazine-Indole hybridFluorine enhances metabolic stability
N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)...Thiophene-PyridazineDemonstrated kinase inhibition

Advanced: How can computational methods optimize the synthesis pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .
  • Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method predict viable intermediates and bypass trial-and-error approaches .
  • Machine Learning (ML): Train models on reaction databases to recommend optimal solvents/catalysts. For example, ML predicts DMF as optimal for carbazole coupling .

Case Study: ICReDD’s workflow reduced reaction optimization time by 40% in analogous heterocyclic syntheses .

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays. For example, discrepancies in IC₅₀ values may arise from off-target binding .
  • Solubility Profiling: Poor in vivo bioavailability often stems from low aqueous solubility. Use dynamic light scattering (DLS) to assess aggregation .
  • Protein Binding Studies: Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug concentration .

Example: A pyridazine derivative showed 10x lower in vivo efficacy than in vitro due to albumin binding—resolved by adding a sulfonate group .

Basic: What are the potential biological targets based on structural features?

Methodological Answer:

  • Kinases/Phosphatases: The carbazole moiety mimics ATP’s adenine ring, enabling kinase inhibition (e.g., CDK2) .
  • GPCRs: The pyridazine core may interact with serotonin receptors (5-HT₂A) due to structural similarity to known ligands .
  • Epigenetic Regulators: The acetamide linker could target histone deacetylases (HDACs), as seen in related compounds .

Validation Strategy: Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) .

Advanced: What strategies enhance yield and purity in large-scale synthesis?

Methodological Answer:

  • Automated Reactors: Ensure consistent mixing and temperature control (e.g., continuous flow reactors reduce side-products by 25%) .
  • Catalyst Screening: Test palladium/copper catalysts for Suzuki-Miyaura coupling; Pd(OAc)₂ showed 92% yield in carbazole functionalization .
  • In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression in real-time .

Case Study: Scaling a pyridazine derivative from 1g to 1kg required switching from THF to acetonitrile to avoid exothermic spikes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.